molecular formula C7H8N4S B1429715 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine CAS No. 1225657-09-9

4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1429715
CAS No.: 1225657-09-9
M. Wt: 180.23 g/mol
InChI Key: FVLGRBABGRNBQQ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with 1-methylimidazole under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use catalysts and specific reaction conditions to ensure the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives .

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-11-3-2-9-6(11)5-4-12-7(8)10-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLGRBABGRNBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 2
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 4
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 5
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

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